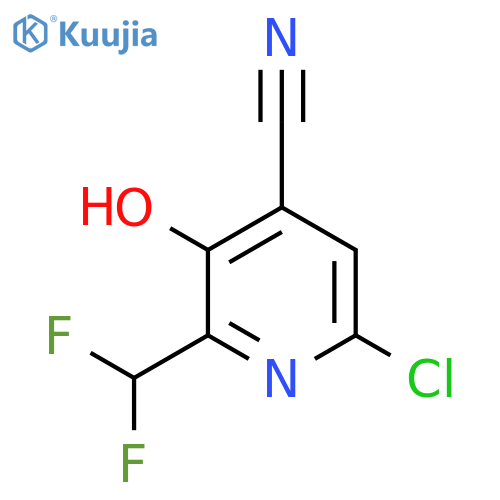Cas no 1805399-63-6 (6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)

1805399-63-6 structure
商品名:6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine
CAS番号:1805399-63-6
MF:C7H3ClF2N2O
メガワット:204.561327219009
CID:4865297
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine
-
- インチ: 1S/C7H3ClF2N2O/c8-4-1-3(2-11)6(13)5(12-4)7(9)10/h1,7,13H
- InChIKey: WBVZKPQMXBMKLB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C#N)=C(C(C(F)F)=N1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055148-1g |
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine |
1805399-63-6 | 97% | 1g |
$1,579.40 | 2022-04-01 |
6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1805399-63-6 (6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine) 関連製品
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
